6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one
Overview
Description
6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound with the molecular formula C10H8F2NO It is a derivative of isoquinoline, a bicyclic aromatic compound, and features two fluorine atoms at the 6 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one typically involves the fluorination of 3,4-dihydro-2H-isoquinolin-1-one. One common method is the Castagnoli–Cushman reaction, which involves the reaction of an imine with an anhydride to form the isoquinolinone scaffold . The fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions to introduce the fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolinones depending on the nucleophile used.
Scientific Research Applications
6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to the inhibition of enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one
- 6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one
- 3,4-dihydroisoquinolin-1(2H)-one derivatives
Uniqueness
6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one is unique due to the presence of two fluorine atoms, which significantly alter its chemical and biological properties compared to its non-fluorinated counterparts. The fluorine atoms increase the compound’s stability and lipophilicity, enhancing its potential as a drug candidate and its effectiveness in various applications .
Biological Activity
6,8-Difluoro-3,4-dihydro-2H-isoquinolin-1-one is a fluorinated derivative of isoquinoline, a bicyclic compound known for its diverse biological activities. The presence of fluorine atoms at the 6 and 8 positions significantly alters its chemical properties, enhancing stability and lipophilicity, which are critical for drug development. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.
The molecular formula of this compound is C10H8F2NO. Its structure allows it to undergo various chemical reactions such as oxidation and reduction, leading to the formation of quinoline derivatives and tetrahydroisoquinoline derivatives respectively.
The biological activity of this compound can be attributed to its interaction with specific molecular targets in biological systems. The fluorine atoms enhance the compound’s ability to form hydrogen bonds with proteins and enzymes, potentially leading to the inhibition of various biological pathways. This mechanism is particularly relevant in the context of cancer therapy and enzyme inhibition .
Antitumor Activity
Recent studies have indicated that derivatives of isoquinolinones exhibit significant antitumor properties. For instance, compounds similar to this compound have been investigated for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. In vitro assays demonstrated that certain analogs showed potent inhibitory activity against PARP1 and PARP2, with IC50 values in the nanomolar range .
Compound | PARP1 IC50 (µM) | PARP2 IC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | TBD | TBD | TBD |
Olaparib (control) | 0.5 | 0.15 | 3.33 |
Compound 3l | 0.156 | TBD | TBD |
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored. Studies suggest that fluorinated isoquinolines possess enhanced activity against various bacterial strains due to their unique structural configurations which facilitate better interaction with microbial targets.
Case Studies
Case Study 1: Antitumor Efficacy
In a study focusing on the synthesis and evaluation of novel isoquinolone derivatives as PARP inhibitors, researchers found that certain compounds exhibited superior efficacy compared to existing therapies like Olaparib. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards PARP isoforms .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial activity of several fluorinated isoquinoline derivatives against common pathogens. The results indicated that compounds with similar structural motifs to this compound demonstrated significant inhibition zones in agar diffusion assays.
Properties
IUPAC Name |
6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c10-6-3-5-1-2-12-9(13)8(5)7(11)4-6/h3-4H,1-2H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXCEHXNZXFSQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=C(C=C2F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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